Dunnianol

Übersicht

Beschreibung

Dunnianol is a natural sesqui-neoligan with moderate antibacterial activity . It inhibits Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis Analysis

A study by Yong Guo et al. discusses the discovery, synthesis, and biological evaluation of Dunnianol-Based Mannich Bases against Methicillin-Resistant Staphylococcus aureus (MRSA) .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity Against MRSA

Dunnianol has been identified as a compound with moderate antibacterial activity. Its efficacy has been significantly improved through the synthesis of Dunnianol-based Mannich bases. These derivatives have shown excellent antibacterial activity against Staphylococcus aureus and clinically isolated methicillin-resistant Staphylococcus aureus (MRSA) . The most promising compound, 5a′, exhibited MIC values of 1 to 2 μg/mL , indicating a strong potential for therapeutic use .

Enhancement of Antibacterial Solubility

The solubility of Dunnianol has been a limiting factor in its application. However, the introduction of (dimethylamino)methyl at the ortho position of the phenolic hydroxyl group has led to an increase in solubility, thereby enhancing its antibacterial properties .

Disruption of Bacterial Cell Membranes

Dunnianol-based Mannich bases have been shown to disrupt bacterial cell membranes more rapidly than vancomycin, which is one of the last-resort antibiotics for MRSA infections. This mechanism of action suggests a potential for Dunnianol derivatives to serve as a novel class of antibiotics .

Resistance to Drug Development

An intriguing aspect of Dunnianol-based Mannich bases is their resistance to drug resistance development. This is particularly important given the rapid emergence of antibiotic-resistant bacterial strains. The compound 5a′ has demonstrated low susceptibility to drug resistance, making it a valuable candidate for further research .

In Vivo Efficacy and Low Toxicity

In vivo studies have shown that Dunnianol-based compounds possess good antibacterial efficacy with low toxicity. This balance is crucial for the development of any new antibiotic, as it indicates the potential for safe therapeutic use .

Potential for Novel Antibiotic Development

The urgent need for new antibiotics to combat drug-resistant bacterial strains has made the discovery of compounds like Dunnianol-based Mannich bases critical. Their unique chemical structure and potent antibacterial activity make them promising candidates for the development of new antibiotics .

Role in Combating Public Health Crises

Infections and antimicrobial resistance are serious global public health crises. Dunnianol’s potential in addressing these issues, especially with its activity against multi-drug-resistant bacterial strains, positions it as a significant contributor to public health solutions .

Future Research Directions

Future research on Dunnianol and its derivatives is expected to focus on structural design and performance optimization. The expansion of application domains, intelligent design, material discovery, sustainable development, and environmental friendliness are key areas that will likely see growth and innovation .

Wirkmechanismus

Target of Action

Dunnianol, a natural sesqui-neoligan derived from the leaves and stems of Illicium simonsii Maxim, has been found to possess moderate antibacterial activity . The primary targets of Dunnianol are bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) . These bacteria are responsible for various infections and have shown resistance to multiple antibiotic classes .

Mode of Action

Dunnianol interacts with its targets by disrupting the cell membrane . This disruption leads to the death of the bacteria, making Dunnianol an effective antibacterial agent . The introduction of (dimethylamino)methyl at the ortho position of the phenolic hydroxyl group of Dunnianol could obtain a more active compound .

Biochemical Pathways

It is known that dunnianol disrupts the cell membrane of mrsa , which could imply an impact on the lipid metabolism pathway or other pathways associated with cell membrane integrity and function.

Pharmacokinetics

It is mentioned that to improve the antibacterial activity and solubility of dunnianol, a series of dunnianol-based mannich bases were prepared . This suggests efforts to enhance the bioavailability of Dunnianol.

Result of Action

The result of Dunnianol’s action is the rapid killing of MRSA, more rapidly than vancomycin .

Eigenschaften

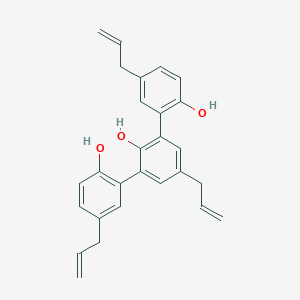

IUPAC Name |

2,6-bis(2-hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c1-4-7-18-10-12-25(28)21(14-18)23-16-20(9-6-3)17-24(27(23)30)22-15-19(8-5-2)11-13-26(22)29/h4-6,10-17,28-30H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBCEMUNKQWXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)O)C2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC=C)O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dunnianol | |

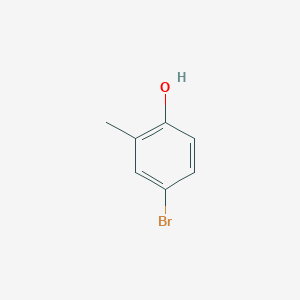

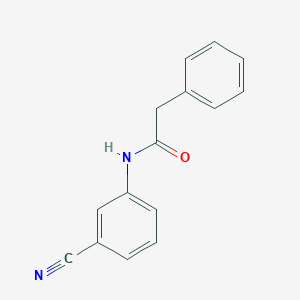

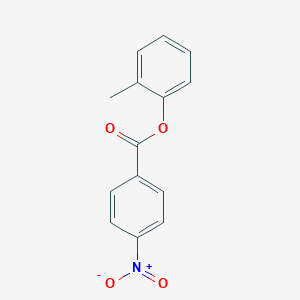

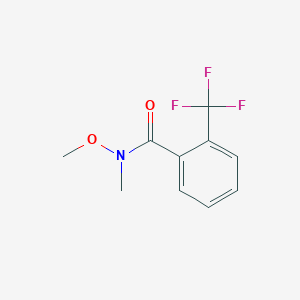

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

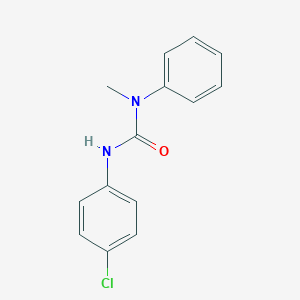

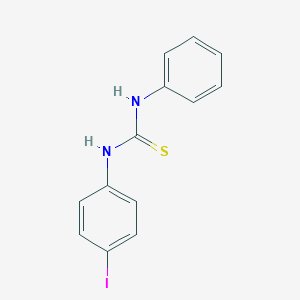

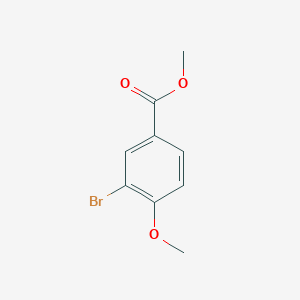

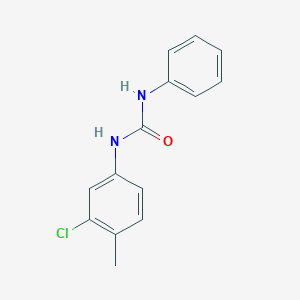

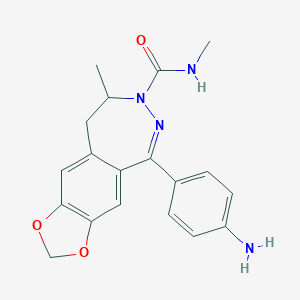

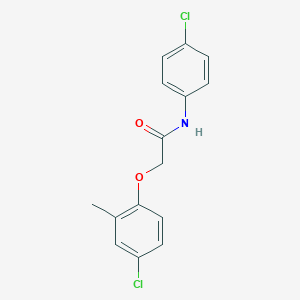

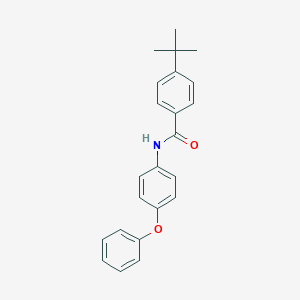

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)

![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)